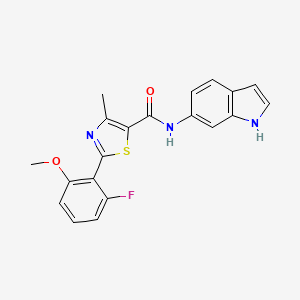![molecular formula C14H16IN3OS B14959360 2-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959360.png)
2-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an iodine atom and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.
Amidation: The final step involves the formation of the benzamide by reacting the iodinated thiadiazole derivative with an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The benzamide moiety can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted benzamide, while oxidation of the thiadiazole ring could produce sulfoxides or sulfones.
Scientific Research Applications
2-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be employed in studies investigating the biological activity of thiadiazole derivatives, including their antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The iodine atom and thiadiazole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-methyl-N-(pentan-2-yl)benzamide
- N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- 2,3-dimethoxybenzamide derivatives
Uniqueness
Compared to similar compounds, 2-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H16IN3OS |
|---|---|
Molecular Weight |
401.27 g/mol |
IUPAC Name |
2-iodo-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H16IN3OS/c1-3-6-9(2)13-17-18-14(20-13)16-12(19)10-7-4-5-8-11(10)15/h4-5,7-9H,3,6H2,1-2H3,(H,16,18,19) |
InChI Key |
RJICHGGIADYDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-chlorobenzoyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B14959280.png)
![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14959282.png)
![1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959287.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B14959292.png)
![5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14959303.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959318.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one](/img/structure/B14959322.png)

![3-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14959327.png)
![N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide](/img/structure/B14959333.png)
![2-(4-methylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14959339.png)
![4-methyl-3-[(4-nitrobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14959352.png)
![N-[4-(benzyloxy)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959355.png)
